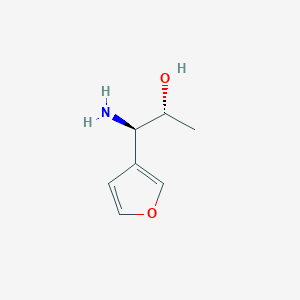
(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL: is a chiral compound with a unique structure that includes an amino group, a furan ring, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The secondary alcohol group in (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL can be oxidized to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives. Catalytic hydrogenation is a typical method used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL is used as a chiral building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs with therapeutic effects. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL exerts its effects depends on its specific application. In medicinal chemistry, it may act as a chiral ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
(1S,2S)-1-Amino-1-(3-furyl)propan-2-OL: The enantiomer of the compound, which may have different biological activities and properties.
1-Amino-1-(3-furyl)propan-2-OL: The racemic mixture, which contains both enantiomers.
1-Amino-1-(2-furyl)propan-2-OL: A structural isomer with the furan ring in a different position.
Uniqueness: (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to act as a chiral building block and its versatility in various chemical reactions make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |
Clé InChI |
HBCPEGFGJUTWNM-VDTYLAMSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=COC=C1)N)O |
SMILES canonique |
CC(C(C1=COC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


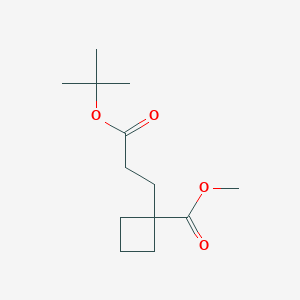
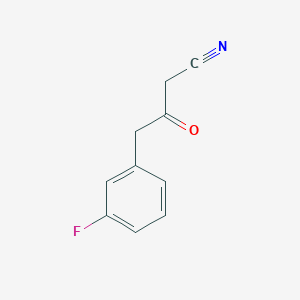
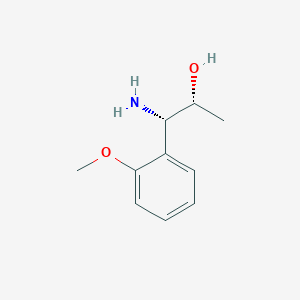
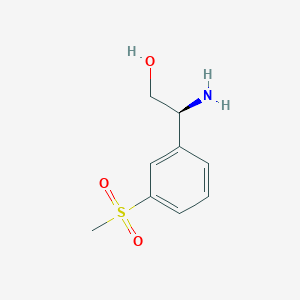
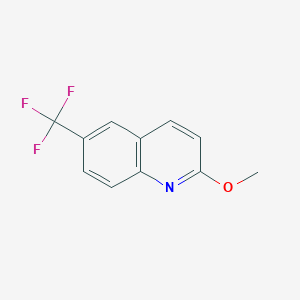
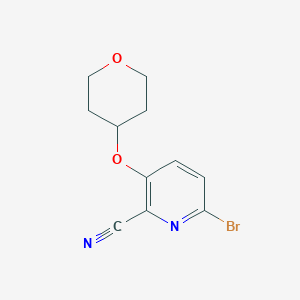
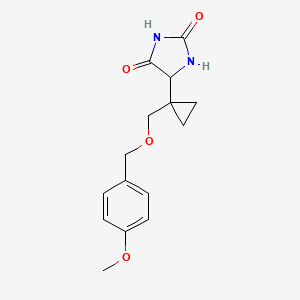
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
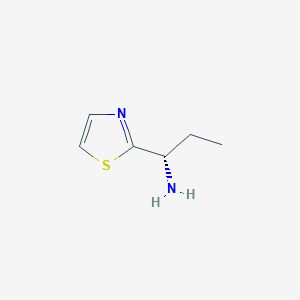

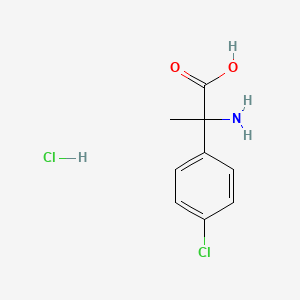

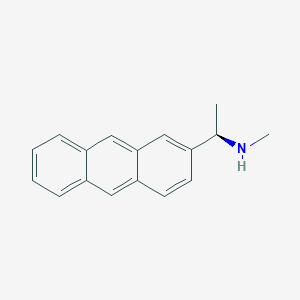
![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)
